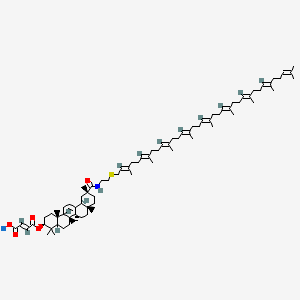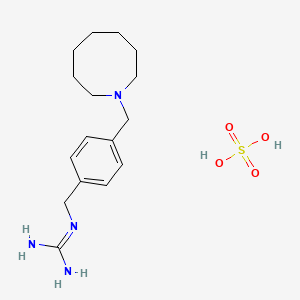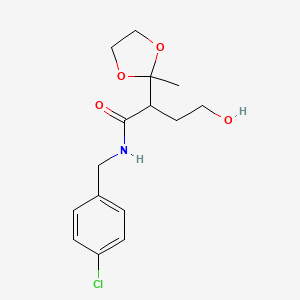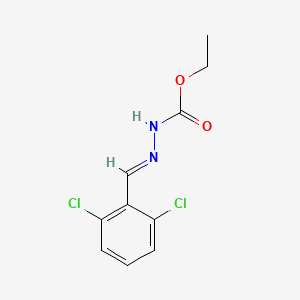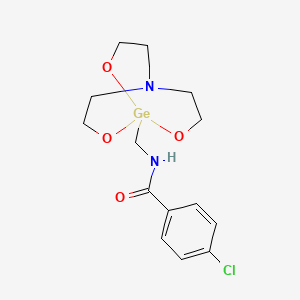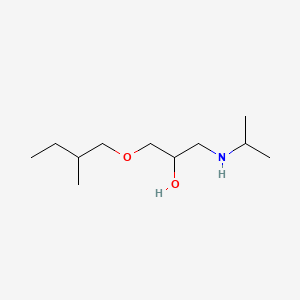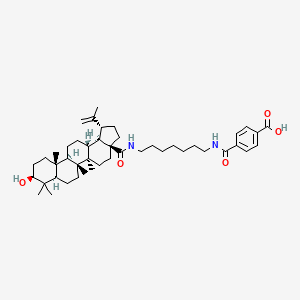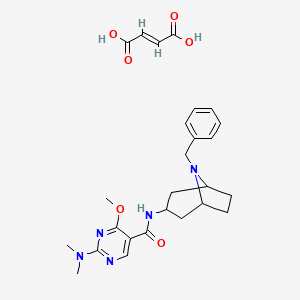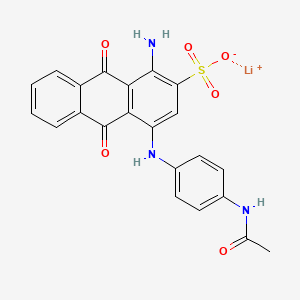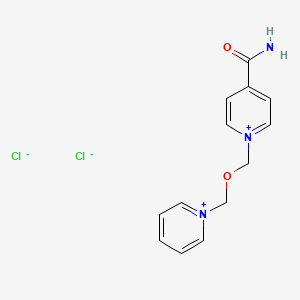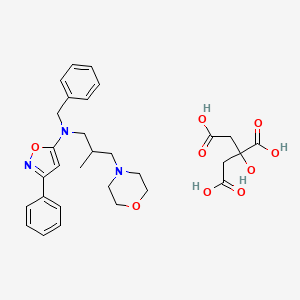
beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate: is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound’s unique structure, which includes a morpholine ring, an isoxazole ring, and a phenyl group, suggests potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the phenylmethyl group and the morpholine ring. Common reagents and catalysts used in these reactions include:
Isoxazole formation: This can be achieved through cyclization reactions involving hydroxylamine and diketones.
Phenylmethyl group introduction: Benzylation reactions using benzyl halides.
Morpholine ring formation: Nucleophilic substitution reactions involving morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The isoxazole ring can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibition of enzymes involved in critical pathways.
Signal transduction modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine hydrochloride
- beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine sulfate
Uniqueness
The citrate form of this compound may offer unique solubility and stability properties compared to other salts. This can be advantageous in specific applications, such as pharmaceutical formulations.
Conclusion
beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate is a compound with potential applications in various scientific fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable subject for further research and development.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
103785-31-5 |
|---|---|
Molecular Formula |
C30H37N3O9 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
N-benzyl-N-(2-methyl-3-morpholin-4-ylpropyl)-3-phenyl-1,2-oxazol-5-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H29N3O2.C6H8O7/c1-20(17-26-12-14-28-15-13-26)18-27(19-21-8-4-2-5-9-21)24-16-23(25-29-24)22-10-6-3-7-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-11,16,20H,12-15,17-19H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
GCLONBXVWVHEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)CN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


